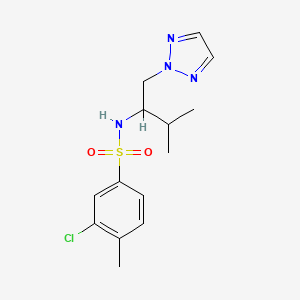

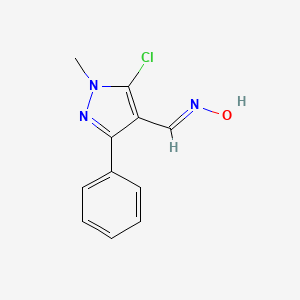

![molecular formula C20H19N3O4S2 B3017243 Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-99-8](/img/structure/B3017243.png)

Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques

- The compound and its derivatives are synthesized through various chemical reactions, including interaction with arylidinemalononitrile derivatives and cyanoacrylate derivatives in different solvents at room temperature. These processes yield a range of compounds with potential applications in drug development and organic materials research (Mohamed, 2014) (Mohamed, 2021).

Chemical Reactions and Derivatives

- Novel chemical reactions and the formation of new derivatives of pyrido[3,2-f][1,4]thiazepines through microwave-assisted synthesis demonstrate the compound's versatility in generating biologically active molecules. These synthetic methods offer advantages such as improved yields and shorter reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

Potential Biological and Pharmacological Applications

- The research into novel pyrazolo[3,4-b]pyridine products via condensation reactions showcases the compound's relevance in developing new heterocyclic compounds with potential for antitumor activity. This highlights the compound's role in medicinal chemistry for drug discovery and development (Ghaedi et al., 2015).

Antimicrobial and Antioxidant Activities

- Synthesis of new benzothiazole-containing derivatives via microwave-assisted methods under solvent-free conditions emphasizes the compound's utility in creating poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives have been evaluated for antibacterial, antioxidant, and antitubercular activities, showcasing the compound's potential in developing new antimicrobial agents (Bhoi et al., 2016).

Advanced Organic Synthesis Applications

- The compound's derivatives have been used in phosphine-catalyzed annulations and other advanced organic synthesis techniques to create highly functionalized molecules. This demonstrates the compound's application in sophisticated chemical synthesis processes aimed at generating novel organic materials with specific properties (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

The safety and hazards associated with benzo[d]thiazole derivatives can vary depending on the specific compound. Some derivatives have shown cytotoxic effects against certain cancer cell lines, but they did not exhibit any activities against a human liver normal cell line, suggesting that they may have a low nonspecific toxicity .

Orientations Futures

Future research on benzo[d]thiazole derivatives could focus on further exploring their biological activities and developing more potent and selective agents. The design and synthesis of new derivatives, as well as the investigation of their mechanisms of action, could lead to the discovery of new therapeutic agents .

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in critical biological processes, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in the function of these targets . For instance, they can act as inhibitors, blocking the activity of enzymes, or as agonists or antagonists, modulating the activity of receptors .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For example, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects result from the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives

Propriétés

IUPAC Name |

ethyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-3-27-20(26)16-12-8-9-23(11(2)24)10-15(12)29-18(16)22-17(25)19-21-13-6-4-5-7-14(13)28-19/h4-7H,3,8-10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVVUDLLSSRJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

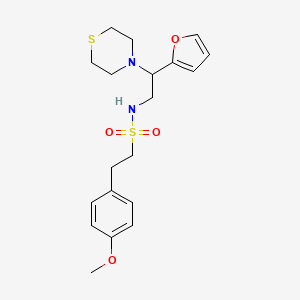

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

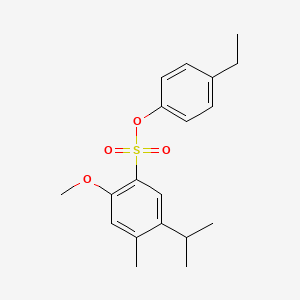

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

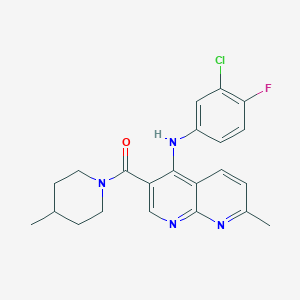

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)